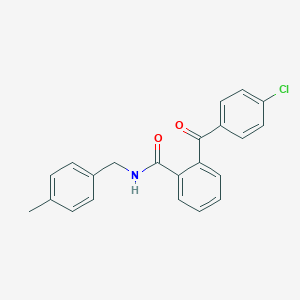
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide, also known as BML-210, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the family of benzamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用機序
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and heat shock protein 90 (HSP90), which are involved in the regulation of gene expression and protein folding, respectively. 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has been shown to induce changes in the expression of various genes and proteins involved in cell growth, survival, and apoptosis. It has been found to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2. 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has also been shown to inhibit the expression of genes involved in cell cycle progression, such as cyclin D1 and CDK4.
実験室実験の利点と制限
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has several advantages for lab experiments, including its high potency and specificity for cancer cells. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential to cause toxicity in normal cells at high concentrations.
将来の方向性
There are several future directions for the study of 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential as a therapeutic agent in clinical trials. Furthermore, the combination of 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide with other anti-cancer drugs may enhance its efficacy and reduce its toxicity. Overall, 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for the treatment of cancer.
合成法
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The resulting intermediate product can then be reacted with benzoyl chloride to yield 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide. Another method involves the reaction of 4-methylbenzylamine with 2-(4-chlorobenzoyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to produce 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide.
科学的研究の応用
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis.
特性
分子式 |
C22H18ClNO2 |
|---|---|
分子量 |
363.8 g/mol |
IUPAC名 |
2-(4-chlorobenzoyl)-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H18ClNO2/c1-15-6-8-16(9-7-15)14-24-22(26)20-5-3-2-4-19(20)21(25)17-10-12-18(23)13-11-17/h2-13H,14H2,1H3,(H,24,26) |
InChIキー |
WRHSJXHJXYVDPV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




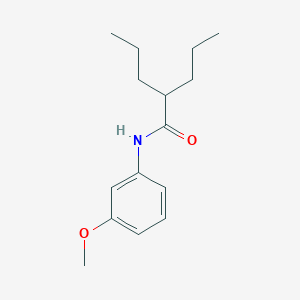

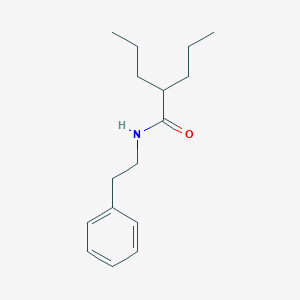

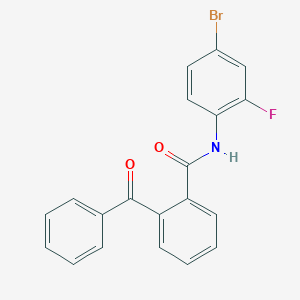
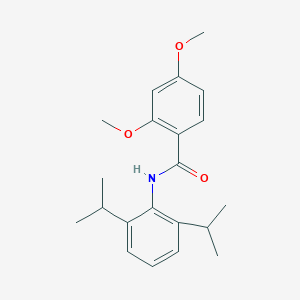
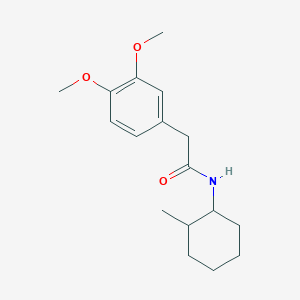
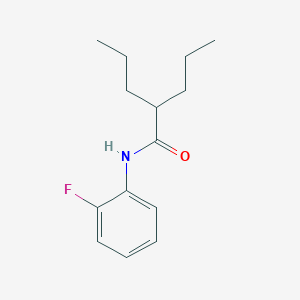
![2-benzoyl-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B290347.png)
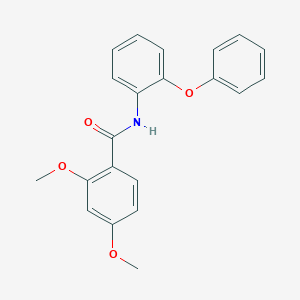
![2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290351.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1-hydroxyethyl)phenyl]butanamide](/img/structure/B290352.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B290353.png)